N-butyl-N-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-butyl-N-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups with different functional groups.
Uniqueness
N-butyl-N-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H19FN4O |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-butyl-N-ethyl-1-(3-fluorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H19FN4O/c1-3-5-9-19(4-2)15(21)14-11-20(18-17-14)13-8-6-7-12(16)10-13/h6-8,10-11H,3-5,9H2,1-2H3 |
InChI Key |
BVEOCFUYUYWABV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CN(N=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.